molecular formula C12H17NO2 B033119 Fenobucarb CAS No. 3766-81-2

Fenobucarb

Cat. No.: B033119
CAS No.: 3766-81-2
M. Wt: 207.27 g/mol
InChI Key: DIRFUJHNVNOBMY-UHFFFAOYSA-N
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Description

    Fenobucarb: is a carbamate insecticide, widely recognized by its alternate name, .

  • It appears as a pale yellow or pale red liquid and is insoluble in water.
  • Primarily used as an agricultural insecticide, it plays a crucial role in controlling Hemipteran pests on crops such as rice and cotton.
  • While effective against pests, it is moderately toxic to humans .
  • Scientific Research Applications

      Chemistry: serves as an effective insecticide, particularly against rice pests like the rice leafhopper and brown planthopper.

      Biology: Its impact on non-target organisms and ecosystems is an area of research.

      Medicine: Limited information exists on its medical applications.

      Industry: Used in agriculture, it contributes to pest management and crop protection.

  • Mechanism of Action

    Target of Action

    Fenobucarb, also known as BPMC, is a carbamate insecticide . The primary target of this compound is the enzyme Acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by terminating signal transduction at the neuromuscular junction through the rapid hydrolysis of the neurotransmitter acetylcholine .

    Mode of Action

    This compound acts as an inhibitor of AChE . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible . By suppressing the action of AChE, this compound causes an excessive accumulation of acetylcholine at the synapse, leading to muscle spasm and paralysis in insects .

    Biochemical Pathways

    The degradation pathway of this compound is partially elucidated, with only the carbamate linkage hydrolysis products, 2-sec-butylphenol and methylcarbamic acid, being reported . The compound 2-sec-butylphenol is further completely metabolized .

    Pharmacokinetics

    This compound is a pale yellow or pale red liquid that is insoluble in water . This property affects its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.

    Result of Action

    The molecular and cellular effects of this compound’s action result in the paralysis and eventual death of insects. This is due to the accumulation of acetylcholine caused by the inhibition of AChE .

    Action Environment

    The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the widespread use of this compound for agricultural purposes can lead to its residues in surface and ground water resources . Over the last two decades, the amount used, the residual, and the potential hazards connected with this compound have all decreased dramatically . This suggests that changes in environmental regulations and practices can significantly influence the action and impact of this compound .

    Safety and Hazards

    Fenobucarb is harmful if swallowed and is very toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment and to dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations .

    Future Directions

    The usage trends of Fenobucarb in Japan between 1969 and 2020 were reviewed . The greatest this compound used amount all over Japan was 2138 tons in 1986, and the least quantity used was 16 tons in 2019 . Over the last two decades, the amount used, the residual, and the potential hazards connected with this compound have all decreased dramatically . Monitoring pesticide usage trends in terms of residues in water and assessing the risks to aquatic organisms and human health are in high demand .

    Biochemical Analysis

    Biochemical Properties

    Fenobucarb interacts with various enzymes and proteins. A novel carboxylesterase, CE_Ubrb, identified by metagenomic analysis, was shown to carry out the hydrolysis of this compound . This interaction involves the enzymatic hydrolysis of the carbamate ester or amide linkage .

    Cellular Effects

    This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to induce developmental toxicity in zebrafish, causing reduced motility in larvae . It also leads to spinal cord neutrophil infiltration, increased ROS production, caspase 3 and 9 activation, central nerve and peripheral motor neuron damage, axon and myelin degeneration .

    Molecular Mechanism

    This compound exerts its effects at the molecular level through several mechanisms. It competitively inhibits acetylcholinesterase (AChE), leading to muscle spasm and paralysis in insects, fish, and mammals . This inhibition disrupts normal signal transduction at the neuromuscular junction by rapid hydrolysis of the acetylcholine released into the synaptic cleft .

    Temporal Effects in Laboratory Settings

    The effects of this compound change over time in laboratory settings. For instance, in a study on zebrafish embryos, this compound induced developmental toxicity with reduced motility in larval zebrafish . The spinal cord neutrophil infiltration, increased ROS production, caspase 3 and 9 activation, central nerve and peripheral motor neuron damage, axon and myelin degeneration were observed in zebrafish treated with this compound generally in a dose-dependent manner .

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models. In zebrafish embryos, this compound induced developmental toxicity with reduced motility in larval zebrafish . The spinal cord neutrophil infiltration, increased ROS production, caspase 3 and 9 activation, central nerve and peripheral motor neuron damage, axon and myelin degeneration were observed in zebrafish treated with this compound generally in a dose-dependent manner .

    Metabolic Pathways

    This compound is involved in several metabolic pathways. Microbes, specifically bacteria, have adapted to the presence of these compounds by evolving degradation pathways . These pathways involve the enzymatic hydrolysis of the carbamate ester or amide linkage, funnelling of aryl carbamates into respective dihydroxy aromatic intermediates, C1 metabolism and nitrogen assimilation .

    Transport and Distribution

    It is known that this compound is applied for pest control to rice paddy soils where the irrigation water is used, increasing hazard to the aquatic environment .

    Subcellular Localization

    It is known that this compound is applied for pest control to rice paddy soils where the irrigation water is used, increasing hazard to the aquatic environment .

    Preparation Methods

    • The synthetic routes for Fenobucarb are not extensively documented, but it is typically produced through chemical synthesis.
    • Industrial production methods involve the reaction of appropriate starting materials under controlled conditions.
    • Unfortunately, specific details regarding the reaction conditions are not readily available in the literature.
  • Chemical Reactions Analysis

      Fenobucarb: may undergo various chemical reactions, including oxidation, reduction, and substitution.

    • Common reagents used in these reactions are not explicitly specified, but typical carbamate reactions involve nucleophilic attack on the carbonyl carbon.
    • Major products formed depend on the specific reaction conditions and the substituents present in the molecule.
  • Comparison with Similar Compounds

      Fenobucarb: belongs to the carbamate class of insecticides.

    • Similar compounds include other carbamates like carbaryl , aldicarb , and propoxur .

    Properties

    IUPAC Name

    (2-butan-2-ylphenyl) N-methylcarbamate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H17NO2/c1-4-9(2)10-7-5-6-8-11(10)15-12(14)13-3/h5-9H,4H2,1-3H3,(H,13,14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DIRFUJHNVNOBMY-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC(C)C1=CC=CC=C1OC(=O)NC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H17NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID4058077
    Record name Fenobucarb
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID4058077
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    207.27 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    3766-81-2
    Record name Fenobucarb
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=3766-81-2
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Fenobucarb [BSI:ISO]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003766812
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Phenol, 2-(1-methylpropyl)-, 1-(N-methylcarbamate)
    Source EPA Chemicals under the TSCA
    URL https://www.epa.gov/chemicals-under-tsca
    Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
    Record name Fenobucarb
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID4058077
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-sec-butylphenyl methylcarbamate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.081
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name FENOBUCARB
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MS2P7M0CF
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Synthesis routes and methods I

    Procedure details

    To a solution of 2-Sec. butylphenol (1.5 g, 0.01 mole) 0.2 ml of Et3N was added under stirring. S-methyl ester of N-methylcarbamothioic acid (1.05 g, 0.01 mole) in acetonitrile (10ml) was added dropwise over a period of 4 hrs, keeping reflux temperature. After 30 hr, acetonitrile was evaporated under vacuum. The residue was taken in dichloromethane (25 ml), washed with water and a 5% cold NaOH solution, followed by water and brine and dried over sodium sulphate. After removal of the solvent, the liquid residue obtained was further purified by distillation to give 2-Sec. butylphenyl N-methylcarbamate of the formula VI; IR: 3329 (N--H), 1730 (--COO), 1535, 1490 and 750 (aromatic); PMR (CdCl3, 90 MHz): 0.81 (3H, 1, primary methyl of side chain), 1.18 (3H, d, J=7 Hz, secondary/methyl of side chain), 1.58 (2H, m, methylene protons of side chain), 2.88 (4H, doublet overlapping a multiplet, NH--CH3 and benzylic proton), 4.97 (1H, br s, N H) and 6.95 to 7.25 (4H, m, aromatic).
    Quantity
    0.2 mL
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    [Compound]
    Name
    S-methyl ester
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Quantity
    1.05 g
    Type
    reactant
    Reaction Step Two
    Quantity
    10 mL
    Type
    solvent
    Reaction Step Two

    Synthesis routes and methods II

    Procedure details

    To a solution of 2-sec butylphenol (1.5 g, 0.01 mole) and ethyl N-methylcarbamate (1.03 g, 0.01 mole), along with phosphorus pentachloride (1.05 g, 0.05 mole) in toluene (10 ml) was stirred at 28° C. and afterwards it was refluxed for 7 hours and worked up as usual to get the title compound.
    Quantity
    1.5 g
    Type
    reactant
    Reaction Step One
    Quantity
    1.03 g
    Type
    reactant
    Reaction Step One
    Quantity
    1.05 g
    Type
    reactant
    Reaction Step One
    Quantity
    10 mL
    Type
    reactant
    Reaction Step One

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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